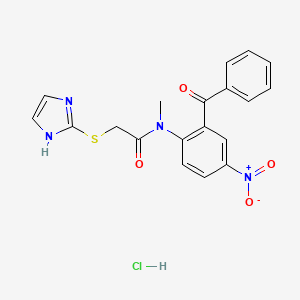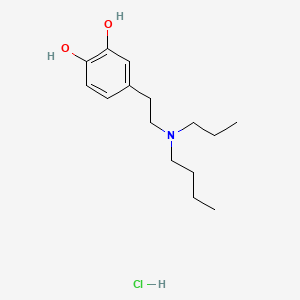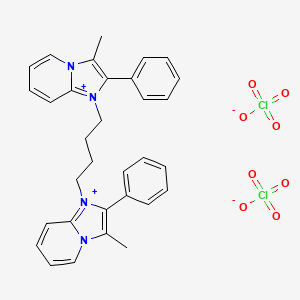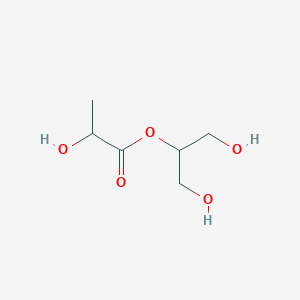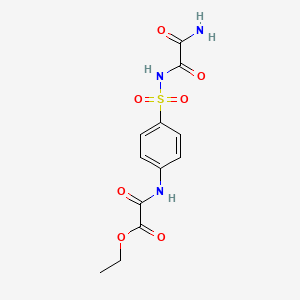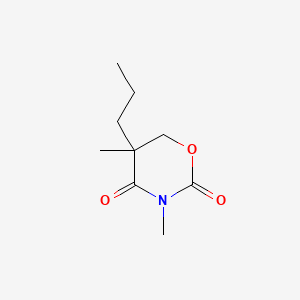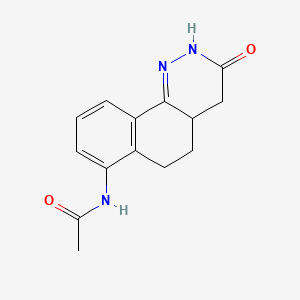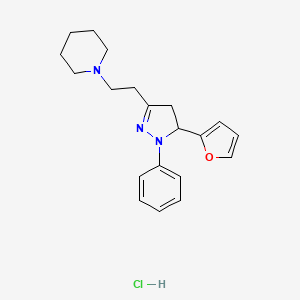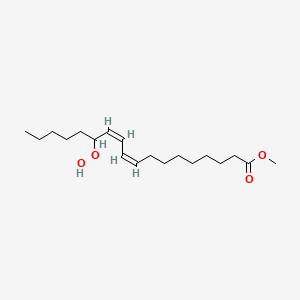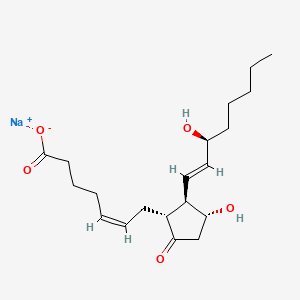
Aspirin potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspirin potassium, also known as potassium acetylsalicylate, is a derivative of acetylsalicylic acid (commonly known as aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation. This compound combines the properties of aspirin with the added benefits of potassium, which can help in maintaining electrolyte balance in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aspirin potassium typically involves the reaction of acetylsalicylic acid with potassium hydroxide. The reaction can be represented as follows:
C9H8O4+KOH→C9H7KO4+H2O
Starting Materials: Acetylsalicylic acid and potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature. The mixture is stirred until the acetylsalicylic acid is completely dissolved and reacts with potassium hydroxide to form potassium acetylsalicylate and water.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Bulk Mixing: Large quantities of acetylsalicylic acid and potassium hydroxide are mixed in industrial reactors.
Controlled Reaction: The reaction conditions are carefully controlled to ensure complete conversion of the reactants to the desired product.
Purification and Drying: The product is purified through filtration and drying processes to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Aspirin potassium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form salicylic acid and potassium acetate.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids can be used to hydrolyze this compound.
Esterification: Alcohols and acid catalysts (such as sulfuric acid) are used for esterification reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Salicylic acid and potassium acetate.
Esterification: Various esters of salicylic acid.
Oxidation: Oxidized derivatives of salicylic acid.
Scientific Research Applications
Aspirin potassium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: It is used in research related to pain management, cardiovascular diseases, and anti-inflammatory treatments.
Industry: this compound is used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
Aspirin potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever.
Molecular Targets and Pathways
Cyclooxygenase (COX) Enzymes: this compound irreversibly inhibits COX-1 and COX-2 enzymes.
Prostaglandin Pathway: The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain.
Comparison with Similar Compounds
Aspirin potassium can be compared with other similar compounds such as:
Aspirin (Acetylsalicylic Acid): While both compounds have similar anti-inflammatory and analgesic properties, this compound has the added benefit of providing potassium, which can help in maintaining electrolyte balance.
Sodium Salicylate: Similar to this compound, sodium salicylate is a salt of salicylic acid. it does not have the acetyl group that is present in this compound, which makes it less effective as an anti-inflammatory agent.
Ibuprofen: Another NSAID, ibuprofen, has similar pain-relieving and anti-inflammatory properties but works through reversible inhibition of COX enzymes, unlike the irreversible inhibition by this compound.
Properties
CAS No. |
25817-25-8 |
|---|---|
Molecular Formula |
C9H7KO4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
potassium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
JTHVJAYASQZXKB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
